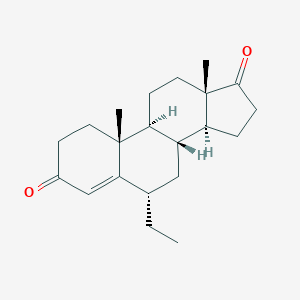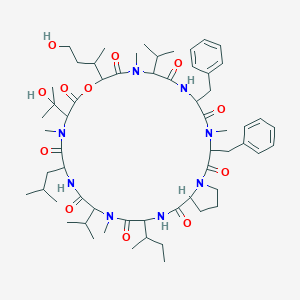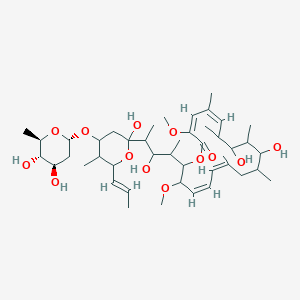
6-Ethylandrost-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylandrost-4-ene-3,17-dione, also known as ATD, is a synthetic steroid and aromatase inhibitor. It is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes.
作用機序
6-Ethylandrost-4-ene-3,17-dione acts as an aromatase inhibitor by binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This leads to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
6-Ethylandrost-4-ene-3,17-dione has been shown to have a range of biochemical and physiological effects. In studies on breast cancer cells, 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors. In studies on bone density, 6-Ethylandrost-4-ene-3,17-dione has been shown to increase bone mineral density in postmenopausal women. In studies on cardiovascular health, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve lipid profiles and decrease markers of inflammation. In studies on cognitive function, 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults.
実験室実験の利点と制限
6-Ethylandrost-4-ene-3,17-dione is a useful tool for investigating the role of estrogen in various physiological and biochemical processes. Its ability to inhibit aromatase allows researchers to manipulate estrogen levels in a controlled manner. However, 6-Ethylandrost-4-ene-3,17-dione also has limitations. Its effects on estrogen levels may not be specific to aromatase inhibition, as it has been shown to have other effects on the body as well. Additionally, the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment may vary depending on the specific research question being investigated.
将来の方向性
There are many future directions for research on 6-Ethylandrost-4-ene-3,17-dione. One area of interest is its potential as a treatment for breast cancer. 6-Ethylandrost-4-ene-3,17-dione has been shown to inhibit the growth of estrogen-dependent tumors, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on cognitive function. 6-Ethylandrost-4-ene-3,17-dione has been shown to improve memory and attention in older adults, and further research is needed to determine its potential as a treatment for cognitive decline. Additionally, further research is needed to determine the optimal dose and duration of 6-Ethylandrost-4-ene-3,17-dione treatment for various conditions.
合成法
6-Ethylandrost-4-ene-3,17-dione can be synthesized through a multi-step process starting from androstenedione. The first step involves the reaction of androstenedione with ethylmagnesium bromide to form 6-ethyl-androstenedione. This is followed by oxidation with chromic acid to form 6-ethyl-androstenedione-3,17-dione. Finally, reduction with sodium borohydride yields 6-ethylandrost-4-ene-3,17-dione.
科学的研究の応用
6-Ethylandrost-4-ene-3,17-dione is commonly used in scientific research to investigate the effects of aromatase inhibition on various physiological and biochemical processes. Aromatase is an enzyme that converts androgens to estrogens. Inhibition of aromatase can lead to decreased estrogen levels, which can have a range of effects on the body. 6-Ethylandrost-4-ene-3,17-dione is often used in studies investigating the role of estrogen in the development of breast cancer, as well as in studies investigating the effects of estrogen on bone density, cardiovascular health, and cognitive function.
特性
CAS番号 |
156264-67-4 |
|---|---|
製品名 |
6-Ethylandrost-4-ene-3,17-dione |
分子式 |
C11 H14 N2 O |
分子量 |
314.5 g/mol |
IUPAC名 |
(6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1 |
InChIキー |
FCLHZVTXXAVKHH-QAXSQSOOSA-N |
異性体SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
正規SMILES |
CCC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
同義語 |
6-EDNPED 6-ethylandrost-4-ene-3,17-dione 6-ethylandrost-4-ene-3,17-dione, 6beta isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)